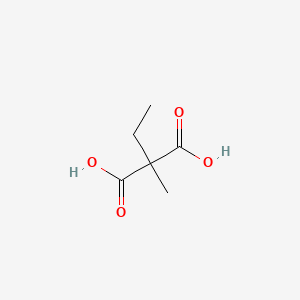![molecular formula C7H13ClO4 B1620495 2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride CAS No. 63881-16-3](/img/structure/B1620495.png)
2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride
概要
説明
2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride is an organic compound with the molecular formula C10H19ClO4 It is a derivative of acyl chloride and is characterized by the presence of three ether linkages in its structure
準備方法
2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride can be synthesized through the reaction of [2-(2-Methoxyethoxy) ethoxy] acetic acid with thionyl chloride . The reaction typically involves the following steps:
- Dissolving [2-(2-Methoxyethoxy) ethoxy] acetic acid in an appropriate solvent.
- Adding thionyl chloride dropwise to the solution while maintaining a low temperature.
- Allowing the reaction mixture to warm to room temperature and stirring for several hours.
- Removing the solvent and excess thionyl chloride under reduced pressure to obtain the desired product.
化学反応の分析
2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,6,9-Trioxadecanoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Amines: For the formation of amides, reactions are typically carried out in the presence of a base such as triethylamine.
Alcohols: Esterification reactions often require a catalyst such as pyridine.
Reducing Agents: Reduction reactions are usually performed under anhydrous conditions to prevent hydrolysis.
科学的研究の応用
2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of advanced materials, such as polymers and coatings, due to its ability to introduce ether linkages into the polymer backbone.
Biological Studies: It is used in the modification of biomolecules to study their structure and function.
作用機序
The mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride can be compared with other acyl chlorides and ether-containing compounds:
3,6,9-Trioxaundecanedioic acid: This compound has similar ether linkages but contains carboxylic acid groups instead of an acyl chloride group.
Diglycolic acid: Another ether-containing compound, but with different functional groups and reactivity.
The uniqueness of this compound lies in its combination of acyl chloride functionality with multiple ether linkages, making it a versatile reagent in organic synthesis and material science.
特性
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO4/c1-10-2-3-11-4-5-12-6-7(8)9/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBKYAPNYMCFDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374850 | |
| Record name | 3,6,9-trioxadecanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63881-16-3 | |
| Record name | 3,6,9-trioxadecanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














